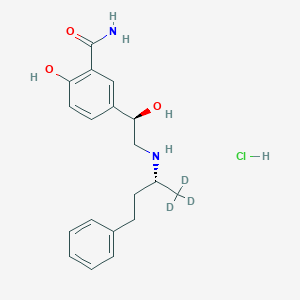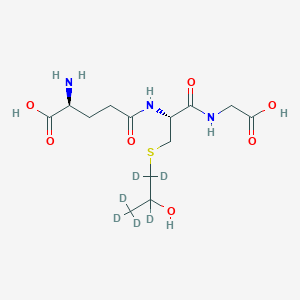
S-(2-Hydroxypropyl)glutathione-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-Hidroxipropil)glutatión-d6: es un metabolito conjugado de glutamicilcisteinilglicina biliar marcado de 1,2-dibromo-3-cloropropano. Es un sólido blanco con una fórmula molecular de C13H23N3O7S y un peso molecular de 365.40262 . Este compuesto se utiliza en diversas aplicaciones de investigación bioquímica y proteómica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de S-(2-Hidroxipropil)glutatión-d6 implica la conjugación del glutatión con 1,2-dibromo-3-cloropropano. La reacción típicamente ocurre bajo condiciones controladas para asegurar la formación del producto deseado. Las condiciones de reacción incluyen el mantenimiento de un rango de temperatura específico y el uso de solventes apropiados para facilitar la reacción .
Métodos de producción industrial: La producción industrial de S-(2-Hidroxipropil)glutatión-d6 sigue rutas sintéticas similares pero a una escala más grande. El proceso involucra el uso de reactivos y equipos de grado industrial para asegurar un alto rendimiento y pureza del producto final. El proceso de producción se optimiza para minimizar los residuos y asegurar la rentabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones: S-(2-Hidroxipropil)glutatión-d6 experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para su papel en los procesos bioquímicos .
Reactivos y condiciones comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir tioles o disulfuros .
Aplicaciones Científicas De Investigación
Química: En química, S-(2-Hidroxipropil)glutatión-d6 se utiliza como un compuesto modelo para estudiar las reacciones de conjugación del glutatión y sus mecanismos .
Biología: En la investigación biológica, este compuesto se utiliza para investigar el papel del glutatión en los procesos celulares, incluyendo la desintoxicación y la defensa antioxidante .
Medicina: En la investigación médica, S-(2-Hidroxipropil)glutatión-d6 se estudia por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de enfermedades relacionadas con el estrés oxidativo y la desintoxicación .
Industria: En el sector industrial, este compuesto se utiliza en el desarrollo de nuevos materiales y productos que requieren conjugación del glutatión .
Mecanismo De Acción
S-(2-Hidroxipropil)glutatión-d6 ejerce sus efectos a través de su interacción con varios objetivos moleculares y vías. Participa en el proceso de desintoxicación al conjugarse con compuestos tóxicos, haciéndolos más solubles y fáciles de excretar. El compuesto también juega un papel en la defensa antioxidante al eliminar los radicales libres y reducir el estrés oxidativo .
Comparación Con Compuestos Similares
Compuestos similares:
S-(2-Hidroxipropil)glutatión: La forma no deuterada del compuesto.
S-(2-Hidroxietíl)glutatión: Un compuesto similar con un grupo etilo en lugar de un grupo propilo.
S-(2-Hidroxibutíl)glutatión: Un compuesto similar con un grupo butilo en lugar de un grupo propilo
Singularidad: S-(2-Hidroxipropil)glutatión-d6 es único debido a su etiquetado de deuterio, lo que lo hace particularmente útil en espectrometría de masas y otras técnicas analíticas. Los átomos de deuterio proporcionan una diferencia de masa distinta, lo que permite un seguimiento y cuantificación precisos en diversas aplicaciones de investigación .
Propiedades
Fórmula molecular |
C13H23N3O7S |
|---|---|
Peso molecular |
371.44 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1,1,2,3,3,3-hexadeuterio-2-hydroxypropyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H23N3O7S/c1-7(17)5-24-6-9(12(21)15-4-11(19)20)16-10(18)3-2-8(14)13(22)23/h7-9,17H,2-6,14H2,1H3,(H,15,21)(H,16,18)(H,19,20)(H,22,23)/t7?,8-,9-/m0/s1/i1D3,5D2,7D |
Clave InChI |
QZGTWORENDJZMJ-DWEFYRJXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |
SMILES canónico |
CC(CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



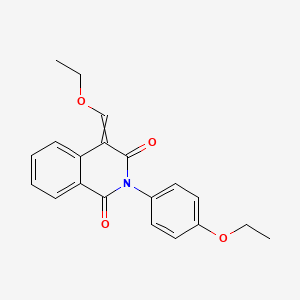

![3,4,5-Tris(benzyloxy)-2-[(benzyloxy)methyl]-6-(benzylsulfanyl)oxane](/img/structure/B12431031.png)
![3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid](/img/structure/B12431036.png)
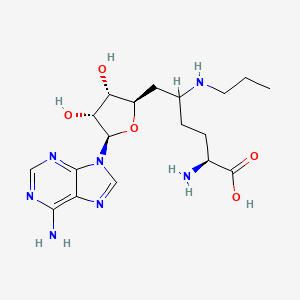
![(4-(6-Benzyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B12431042.png)
![5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione](/img/structure/B12431050.png)
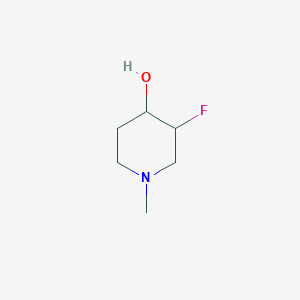
![3-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B12431068.png)
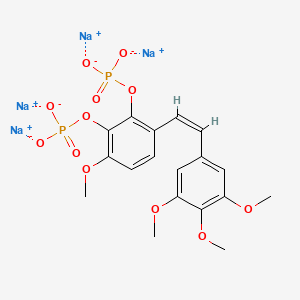
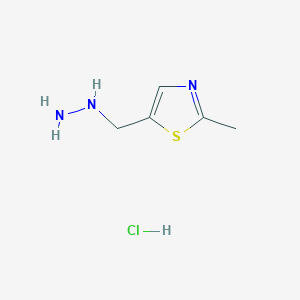
![8-(Piperidin-4-yl)-3-[3-(pyrrolidin-1-yl)benzenesulfonyl]quinoline](/img/structure/B12431097.png)
